molecular formula C₁₈H₂₅N₃O₂ B1142287 (2'R,2R,cis)-Saxagliptin CAS No. 1564265-95-7

(2'R,2R,cis)-Saxagliptin

Cat. No.: B1142287
CAS No.: 1564265-95-7
M. Wt: 315.41
InChI Key:
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Description

(2R,2R,cis)-Saxagliptin, also known as saxagliptin, is a dipeptidyl peptidase-4 (DPP-4) inhibitor that has been approved by the US Food and Drug Administration (FDA) for the treatment of type 2 diabetes. Saxagliptin is a member of the gliptin class, a group of drugs that are used to reduce blood glucose levels by blocking the enzyme DPP-4, which is responsible for breaking down the hormone glucagon-like peptide-1 (GLP-1). GLP-1 is a hormone that helps the body regulate blood glucose levels. By blocking DPP-4, saxagliptin increases the amount of GLP-1 in the body, which helps to reduce blood glucose levels.

Scientific Research Applications

Pharmacology and Mechanism of Action

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that enhances the body's ability to regulate blood sugar levels by increasing incretin levels, which inhibit glucagon release, thereby increasing insulin secretion in a glucose-dependent manner. This mechanism plays a critical role in the management of T2DM. Clinical trials have demonstrated that saxagliptin effectively lowers hemoglobin A1c levels when used as monotherapy or in combination with other antidiabetic agents, without causing significant weight gain or hypoglycemia, making it a favorable option for T2DM management (Borja‐Hart & Whalen, 2010; Jain, 2015).

Combination Therapy

Saxagliptin has been extensively studied for its use in combination with other antidiabetic medications, such as metformin, offering a synergistic effect that significantly improves glycemic control in patients with T2DM. This approach is particularly beneficial for patients inadequately controlled by monotherapy, providing a strategy that leverages the complementary mechanisms of action of the combined drugs to enhance treatment efficacy (Scheen, 2012).

Cardiovascular Safety

The cardiovascular safety profile of saxagliptin has been a focus of several studies, with a large cardiovascular outcomes trial (SAVOR) indicating that saxagliptin does not significantly increase or decrease the risk of major cardiovascular events in patients with T2DM. However, an unexpected finding from this trial was an increased risk of hospitalization for heart failure with saxagliptin, suggesting the need for careful consideration in patients at risk for heart failure (Jain, 2015).

Renal Impairment Considerations

Saxagliptin's pharmacokinetic profile supports its use in patients with varying degrees of renal impairment without the need for significant dose adjustments. This makes saxagliptin a versatile option for the treatment of T2DM in patients with renal challenges, providing a safe and effective treatment pathway without compromising efficacy or safety (Thomas et al., 2016).

Economic Implications

While the primary focus of saxagliptin research has been on its pharmacological benefits, there is also interest in its cost-effectiveness as part of T2DM management strategies. Comparisons with other oral glucose-lowering medications suggest that DPP-4 inhibitors like saxagliptin may offer a favorable balance of efficacy, safety, and cost, especially when used as part of a combination therapy regimen (Garg, 2011).

Properties

IUPAC Name

(1R,3R,5R)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13+,14+,15-,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJUIPDUBHWZPV-KJYYUUBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@@H](C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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